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Executive Summary

AZD2389 is an investigational, potent, and orally bioavailable small molecule inhibitor of
Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts
in areas of tissue remodeling and fibrosis.[1][2] This technical guide provides a comprehensive
overview of the target validation for AZD2389 in the context of liver fibrosis, summarizing key
preclinical data, outlining clinical trial designs, and detailing the underlying signaling pathways.
While clinical trial data is still emerging, preclinical evidence strongly supports the therapeutic
potential of FAP inhibition with AZD2389 for mitigating liver fibrosis.

Introduction to Fibroblast Activation Protein (FAP)
as a Therapeutic Target

Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease belonging to the
dipeptidyl peptidase IV (DPP4) family.[3] Its expression is highly restricted in healthy adult
tissues but is significantly upregulated on pathogenic fibroblasts in fibrotic livers.[1][4] FAP's
enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, plays
a crucial role in the progression of liver fibrosis through the cleavage of multiple proteins
involved in extracellular matrix (ECM) turnover and metabolism.[1][5] Key substrates of FAP
include denatured collagen, alpha-2-antiplasmin (a2-AP), and fibroblast growth factor 21
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(FGF21).[1][2] By promoting ECM deposition and altering the fibrotic microenvironment, FAP
represents a compelling therapeutic target for anti-fibrotic therapies.

Preclinical Validation of AZD2389

A significant body of preclinical work has been conducted to validate the therapeutic potential
of AZD2389 in liver fibrosis, primarily through in vitro studies and in vivo models.

In Vitro Characterization

In vitro studies have demonstrated that AZD2389 is a potent and selective inhibitor of FAP. It
acts as a reversible competitive inhibitor, effectively blocking the cleavage of key substrates like
02-AP and FGF21.[6]

In Vivo Efficacy in a Cynomolgus Monkey Model of
MASH

The most robust preclinical evidence for AZD2389's efficacy comes from a 29-week study in
cynomolgus monkeys with diet-induced, biopsy-confirmed Metabolic Dysfunction-Associated
Steatohepatitis (MASH) and F1/F2 fibrosis.[1]

Data Presentation: Quantitative Preclinical Efficacy of AZD2389
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AZD2389 .

Parameter Vehicle (n=20) p-value Reference
(n=25)

Target

Engagement

Plasma FAP Complete

- - 7
Activity Inhibition Inhibition g

Biomarker

Modulation

Increase in Intact

34% 6% - [7]
a2-AP Levels

Intact/Total
FGF21 Ratio Increased - p=0.036 [7]
(Week 4)

Intact/Total
FGF21 Ratio Increased - p=0.029 [7]
(Week 29)

Reduction in
Plasma Pro-C3 Reduced - p=0.0005 [6]
Levels

Histological

Improvement

Improved
MASLD Activity 48% of animals 20% of animals p=0.0008 [7]
Score

Improved Liver ) )
) ) 16% of animals 5% of animals p=0.01 [7]
Fibrosis

Improvement in
Steatosis 44% - - [6]

Percentage

Pharmacokinetic and Safety Profile
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Parameter Value Species Reference
Pharmacokinetics

IC50 for FAP 0.08 nM [6]
Murine Plasma IC50 0.5nM Mouse [6]
Cynomolgus Plasma

150 0.4 nM Cynomolgus Monkey [6]
Bioavailability 22% Rat [6]
27% Mouse [6]

29% Dog [6]

15% Cynomolgus Monkey [6]

Safety

Genotoxicity Assays

Negative

[6]

Selectivity for other

serine proteases

High

[6]

Integrated DILI risk
assessment

Low expected

hepatotoxicity

[6]

Experimental Protocols: Cynomolgus Monkey MASH

Study

» Animal Model: Cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2

fibrosis).[1]

o Treatment Groups: AZD2389 (n=25) or vehicle (n=20) administered orally for 29 weeks.[1]

e Assessments:

o Pharmacodynamics: FAP activity, compound exposure, a2-AP, and FGF21 levels were

monitored throughout the study.[1]
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o Histology: Liver biopsies were taken at baseline and at the end of treatment. Histological
scoring was performed by an expert pathologist using the NASH CRN scoring criteria to
assess changes in NAFLD activity score and fibrosis.[1]

o Safety and Metabolism: Safety and metabolic parameters were monitored throughout the

29-week study period.[1]

Clinical Development Program for AZD2389

AstraZeneca has initiated a comprehensive clinical development program to evaluate the
safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AZD2389 in both
healthy volunteers and patients with liver fibrosis. As of late 2025, specific quantitative results

from these trials have not been publicly disclosed.

Completed and Ongoing Clinical Trials
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Trial Identifier Phase

Title Status

NCT06750276
(BORANA)

A Study to Evaluate
the Safety, Tolerability,
PK, and PD Effects of
AZD2389 in
o o Completed
Participants With Liver
Fibrosis and
Compensated

Cirrhosis.[8]

NCT07069725
(PECHORA)

A Phase 1, Open-

label, PET Trial

Designed to

Investigate the Effect

of AZD2389 on FAP Ongoing
Occupancy in the

Liver in Participants

With Advanced Liver

Fibrosis.[9]

NCT06812780
(CAMPOLINA)

A Study to Investigate
the Effect of Hepatic
Impairment on the
o Completed
Pharmacokinetics,
Safety, and Tolerability

of AZD2389.

NCT06138795 1

A single and multiple
ascending dose study
to investigate safety,
tolerability,

o Completed
pharmacokinetics, and
pharmacodynamics of
AZD2389 in healthy

participants.
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Experimental Protocols: Overview of Clinical Trial

Designs
¢ Phase 2a (BORANA - NCT06750276):

[¢]

Design: A randomized, single-blind, placebo-controlled study.[10]

[¢]

Population: Participants with liver fibrosis and compensated cirrhosis.[11]

o

Intervention: Oral administration of AZD2389 or placebo.[11]

o

Primary Endpoints: To evaluate the safety, tolerability, and pharmacokinetics of AZD2389.
[10]

o

Exploratory Endpoints: To explore the pharmacodynamic effects of AZD2389.[10]

e Phase 1 PET Study (PECHORA - NCT07069725):

[¢]

Design: An open-label, non-randomized, sequential positron emission tomography (PET)
trial.[9]

o

Population: Patients with advanced liver fibrosis.[9]

o

Intervention: Single oral doses of AZD2389.[9]

o

Primary Endpoint: To assess the effect of AZD2389 on FAP occupancy in the liver using
the [68Ga]Ga-FAPI-46 PET radioligand.[9][12]

o

Secondary Endpoints: To evaluate plasma PK of AZD2389 and plasma FAP inhibition.[12]

Signaling Pathways and Experimental Workflows
FAP Signaling in Liver Fibrosis

FAP, expressed on activated hepatic stellate cells (HSCs) and portal fibroblasts, contributes to
the progression of liver fibrosis through multiple mechanisms. It degrades denatured type |
collagen, influencing ECM remodeling. FAP also cleaves and inactivates the anti-fibrinolytic
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protein a2-antiplasmin, potentially leading to increased fibrin deposition. Furthermore, FAP can
cleave and inactivate FGF21, a metabolic regulator with protective effects in the liver.

AZD2389 Inhibition
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Click to download full resolution via product page

Caption: FAP signaling pathway in liver fibrosis and the inhibitory action of AZD2389.

Experimental Workflow: Preclinical Efficacy Study

The preclinical evaluation of AZD2389 in the cynomolgus monkey model of MASH followed a
structured workflow from animal model induction to data analysis.
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Caption: Workflow for the preclinical evaluation of AZD2389 in a MASH model.
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Experimental Workflow: Phase 1 PET Study (PECHORA)

The PECHORA study utilizes PET imaging to directly assess the engagement of AZD2389 with
its target, FAP, in the human liver.

Recruitment of Patients
with Advanced Liver Fibrosis

'
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'
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Caption: Workflow for the Phase 1 PET study of AZD2389 (PECHORA).
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Conclusion and Future Directions

The preclinical data for AZD2389 provide a strong rationale for its development as a
therapeutic agent for liver fibrosis. The potent and selective inhibition of FAP, coupled with
encouraging efficacy in a relevant animal model, underscores the validity of this therapeutic
approach. The ongoing and completed clinical trials are essential to translate these preclinical
findings to human patients. Future publications of the results from the BORANA, PECHORA,
and other clinical studies will be critical in determining the safety, efficacy, and optimal dosing of
AZD2389 for the treatment of liver fibrosis and MASH. The scientific community eagerly awaits
these findings to further validate FAP inhibition as a promising strategy for this significant
unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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